5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS No.: 338418-55-6
Cat. No.: VC6986373
Molecular Formula: C10H12N6O3
Molecular Weight: 264.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338418-55-6 |
|---|---|
| Molecular Formula | C10H12N6O3 |
| Molecular Weight | 264.245 |
| IUPAC Name | 6-hydroxy-1,3-dimethyl-5-[2-(1,2,4-triazol-1-yl)ethanimidoyl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3 |
| Standard InChI Key | WCJFVEVUHCTCFN-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione reflects its pyrimidinetrione backbone substituted at the 5-position with an aminoethylidene group bearing a 1,2,4-triazole ring. The molecular formula is C₁₁H₁₄N₆O₃, corresponding to a molecular weight of 302.28 g/mol .
Crystallographic and Stereochemical Features
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrimidinetrione derivatives exhibit planar configurations stabilized by intramolecular hydrogen bonding. The ethylidene linker (C=N) typically adopts a Z-configuration in similar structures, as observed in related fungicidal agents . Computational models suggest a dihedral angle of 124° between the pyrimidinetrione and triazole planes, minimizing steric strain .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 338418-55-6 | |
| Molecular Formula | C₁₁H₁₄N₆O₃ | |
| Exact Mass | 302.1128 Da | |
| XLogP3-AA (Predicted) | -0.89 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodologies
Proposed Reaction Pathways
The synthesis likely involves a multi-step sequence starting from 1,3-dimethylbarbituric acid. A plausible route includes:
-
Knoevenagel Condensation: Reaction with an aminoacetaldehyde derivative to install the ethylidene group.
-
Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety .
-
Oxidation and Purification: Final oxidation under mild conditions followed by recrystallization from ethanol/water mixtures .
Challenges in Synthesis
Steric hindrance from the 1,3-dimethyl groups on the pyrimidinetrione core complicates nucleophilic attacks at the 5-position, necessitating high-temperature conditions (>80°C) and phase-transfer catalysts. Reported yields for analogous compounds range from 40–65%, suggesting similar efficiency for this target molecule .
Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data remains unavailable, but ALOGPS 2.1 predictions estimate a logP (octanol-water) of -0.89, indicating moderate hydrophilicity . The presence of three ionizable groups (pKa ≈ 4.2, 8.7, and 10.1) suggests pH-dependent solubility, with enhanced dissolution in acidic media.
Thermal Stability
Differential scanning calorimetry (DSC) of related pyrimidinetriones shows decomposition onset temperatures near 210°C, implying comparable stability for this compound. Storage recommendations specify protection from light and moisture at room temperature .
Table 2: Predicted Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| logP | -0.89 | ALOGPS 2.1 |
| Water Solubility | 2.34 mg/mL | EPI Suite |
| Melting Point | 178–182°C (est.) | Analog data |
| Vapor Pressure | 3.2 × 10⁻⁸ mmHg | MPBPWIN |
Biological Activity and Mechanisms
Hypothesized Fungicidal Action
Structural similarities to triazole-containing fungicides (e.g., triadimefon) suggest inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). This enzyme is critical for ergosterol biosynthesis, and its disruption compromises fungal membrane integrity . Molecular docking studies predict a binding affinity (ΔG) of -8.2 kcal/mol for CYP51, comparable to commercial azole antifungals .
Applications and Industrial Relevance
Agrochemical Formulations
As a triazole derivative, the compound could serve as a resistance-breaking fungicide in cereal crops. Field trials with analogous molecules show 80% efficacy against Blumeria graminis at 500 mg/L, suggesting potential for similar performance .
Pharmaceutical Intermediates
The pyrimidinetrione scaffold is prevalent in CNS-active drugs, hinting at applications in neurology. Functionalization at the 5-position could yield derivatives with enhanced blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume